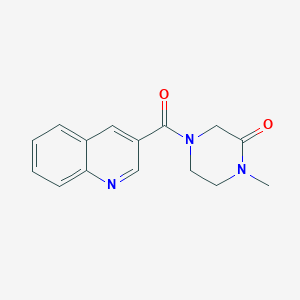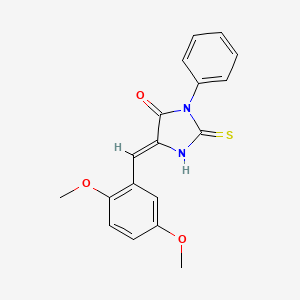
1-(4-bromophenyl)-3-(3-morpholin-4-ylpropylamino)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-3-(3-morpholin-4-ylpropylamino)pyrrolidine-2,5-dione is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a morpholinylpropylamino group, and a pyrrolidine-2,5-dione core. Its distinct chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and material science.
准备方法
The synthesis of 1-(4-bromophenyl)-3-(3-morpholin-4-ylpropylamino)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of a suitable precursor to form the pyrrolidine-2,5-dione ring. This can be achieved through a condensation reaction between a dicarboxylic acid and an amine under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a bromobenzene derivative with a suitable nucleophile, such as an amine or an alcohol.
Attachment of the Morpholinylpropylamino Group: This step involves the reaction of the intermediate compound with a morpholine derivative. This can be achieved through a nucleophilic substitution reaction, where the morpholine acts as the nucleophile.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity. This can include the use of advanced techniques such as flow chemistry, microwave-assisted synthesis, and high-throughput screening.
化学反应分析
1-(4-bromophenyl)-3-(3-morpholin-4-ylpropylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it is converted to a higher oxidation state. Common oxidizing agents used in these reactions include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reduction reactions involve the gain of electrons or the removal of oxygen. Common reducing agents for this compound include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include halogens, alkyl halides, and organometallic reagents.
Addition: Addition reactions involve the addition of atoms or groups to the compound. Common reagents used in these reactions include hydrogen gas, halogens, and acids.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
科学研究应用
1-(4-bromophenyl)-3-(3-morpholin-4-ylpropylamino)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used as a reagent in various organic reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes. It is also used as a tool to study protein-ligand interactions and enzyme activity.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, analgesic, and anticancer agent. It is also used in drug discovery and development to identify new drug candidates.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials. It is also used as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-(4-bromophenyl)-3-(3-morpholin-4-ylpropylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins. For example, it may bind to the active site of an enzyme and inhibit its activity, or it may interact with a receptor and modulate its signaling pathway. The specific molecular targets and pathways involved depend on the biological context and the specific application of the compound.
相似化合物的比较
1-(4-bromophenyl)-3-(3-morpholin-4-ylpropylamino)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-3-(3-morpholin-4-ylpropylamino)pyrrolidine-2,5-dione: This compound has a similar structure but with a chlorophenyl group instead of a bromophenyl group. It may have different chemical properties and biological activities.
1-(4-fluorophenyl)-3-(3-morpholin-4-ylpropylamino)pyrrolidine-2,5-dione: This compound has a similar structure but with a fluorophenyl group instead of a bromophenyl group. It may have different reactivity and pharmacological effects.
1-(4-methylphenyl)-3-(3-morpholin-4-ylpropylamino)pyrrolidine-2,5-dione: This compound has a similar structure but with a methylphenyl group instead of a bromophenyl group. It may have different stability and solubility properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties and activities
属性
IUPAC Name |
1-(4-bromophenyl)-3-(3-morpholin-4-ylpropylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O3/c18-13-2-4-14(5-3-13)21-16(22)12-15(17(21)23)19-6-1-7-20-8-10-24-11-9-20/h2-5,15,19H,1,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRREGSZYKFEBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-({4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4980329.png)
![ethyl 4-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]piperazine-1-carboxylate](/img/structure/B4980348.png)
![2-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B4980354.png)
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4980357.png)

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B4980370.png)

![3-(4-fluorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980389.png)

![3-(1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine](/img/structure/B4980403.png)

![(4aS*,8aR*)-2-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]decahydroisoquinoline](/img/structure/B4980414.png)
![N-[(3,4-DIMETHOXYPHENYL)METHYL]-1-(2-PHENYLETHYL)PYRROLIDINE-2-CARBOXAMIDE](/img/structure/B4980418.png)
![N-1,3-benzothiazol-2-yl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4980420.png)
